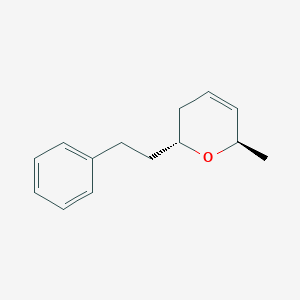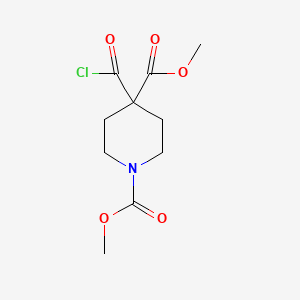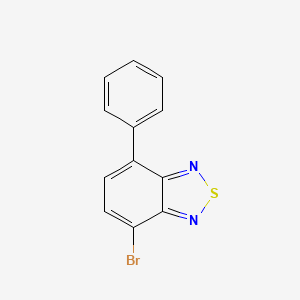
1,4-Dimethyl-3H-phenoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-3H-phenoxazin-3-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry. Phenoxazine derivatives, including this compound, have garnered significant interest due to their unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3H-phenoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by oxidative cyclization. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products
Applications De Recherche Scientifique
1,4-Dimethyl-3H-phenoxazin-3-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-3H-phenoxazin-3-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as oxidative stress response, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one
- 3-Amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one
- 2-Aminophenoxazine-3-one
Uniqueness
1,4-Dimethyl-3H-phenoxazin-3-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
832733-83-2 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1,4-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO2/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
Clé InChI |
XEEGSQHQESIUSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)



![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)



![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)



![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
